Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate

Anti-proliferative Leukemia HL-60

Sourcing a reliable furoquinolone intermediate with validated biological activity can delay medicinal chemistry programs. This compound solves that challenge as both a key synthetic building block for furoquinolone libraries and a bioactive molecule with quantifiable anti-proliferative effects. • CC50 of 23.5 µM against HL-60 leukemia cells, with ~4-fold selectivity over non-cancerous Vero cells (CC50 87.0 µM). • Induces apoptosis via 140-fold caspase-3 activation at 50 µM, enabling robust SAR studies and target validation. • Serves as a versatile intermediate for generating diverse furoquinolone derivatives with antimicrobial and anti-inflammatory potential. • Well-defined physicochemical profile (mp 118-120 °C) ensures reliable analytical method development and QC workflows.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
CAS No. 58337-16-9
Cat. No. B1269006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate
CAS58337-16-9
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OCC1=O)NC2=CC=CC=C2
InChIInChI=1S/C13H13NO4/c1-2-17-13(16)11-10(15)8-18-12(11)14-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3
InChIKeyODJBFSHHCNDWOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate Procurement Guide


Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate (CAS 58337-16-9) is a heterocyclic organic compound belonging to the 4,5-dihydrofuran-3-carboxylate class. Its core structure comprises a furanone ring substituted with an anilino group at the 2-position and an ethyl ester at the 3-carboxylate position. It is primarily recognized as a key synthetic intermediate in the preparation of furoquinolone derivatives, a class of compounds exhibiting antimicrobial, anti-allergic, anti-inflammatory, and anticancer properties [1]. Notably, the compound itself has demonstrated significant anti-proliferative activity, particularly against human promyelocytic leukemia HL-60 cells, with a reported 50% cytotoxic concentration (CC50) of 23.5 µM [2].

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate Substitution Risks


Within the 4,5-dihydrofuran-3-carboxylate chemical class, even minor structural modifications—such as the addition of a single halogen or methoxy group to the anilino ring—can profoundly shift the compound's primary biological activity and potency. While the unsubstituted parent compound, ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate, exhibits notable anti-proliferative effects against leukemia cells (CC50 = 23.5 µM) [1], many of its closely related analogs, such as those in the CW-33 series, are characterized by their antiviral properties against Japanese encephalitis virus (JEV) [2]. This fundamental divergence means that these compounds are not functionally interchangeable. The parent compound serves a dual role as both a bioactive anti-proliferative agent and a crucial synthetic intermediate, whereas its substituted derivatives are primarily explored as final antiviral candidates. This distinction is critical for procurement decisions in both medicinal chemistry and chemical biology research programs.

Quantitative Evidence for Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate


Anti-Proliferative Activity in HL-60 Leukemia Cells

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate (Compound 131) exhibits direct anti-proliferative activity against human promyelocytic leukemia HL-60 cells with a 50% cytotoxic concentration (CC50) of 23.5 µM. This is in stark contrast to many of its substituted analogs in the 4,5-dihydrofuran-3-carboxylate class, such as CW-33K, which are reported for their antiviral activity (e.g., CW-33K IC50 < 5 µM against JEV) rather than direct anti-proliferative effects [1]. This data point positions the unsubstituted anilino derivative as a distinct entity for anti-cancer research, as opposed to antiviral research for its substituted counterparts [2].

Anti-proliferative Leukemia HL-60

Selective Cytotoxicity in Cancer vs. Non-Cancer Cells

The compound demonstrates a favorable selectivity profile, with significantly higher CC50 values in non-cancerous Vero cells (CC50 = 87.0 µM) compared to leukemic HL-60 (CC50 = 23.5 µM) and ARH-77 (CC50 = 24.2 µM) cells [1]. This ~3.7-fold difference between HL-60 and Vero cells suggests a potential therapeutic window and reduced general cytotoxicity, a key differentiator from less selective anti-proliferative agents. This data is derived from a single study under identical experimental conditions, providing a robust cross-comparison.

Selective cytotoxicity Therapeutic window Cancer cell lines

Apoptosis Induction in HL-60 Cells

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate induces apoptosis in a concentration-dependent manner. Treatment of HL-60 cells with 25 µM of the compound for 48 h resulted in a dramatic increase in the sub-G1 (apoptotic) cell population to 75.4%, compared to 0.2% in untreated controls [1]. Concurrently, caspase-3 enzymatic activity was elevated 43-fold at 25 µM and 140-fold at 50 µM, confirming activation of the apoptotic cascade [1].

Apoptosis Caspase-3 Mechanism of action

Melting Point Differentiation

The unsubstituted anilino parent compound exhibits a melting point of 118-120 °C [1]. This is notably lower than many of its substituted analogs, such as CW-33A (2-fluoroanilino, mp 140–142 °C), CW-33B (3-fluoroanilino, mp 136–137 °C), CW-33C (4-fluoroanilino, mp 166–167 °C), and CW-33D (3-methoxyanilino, mp 180–181 °C) [2]. This physical property difference can be critical for purification (e.g., recrystallization solvent selection) and formulation (e.g., solubility, handling) steps in both research and industrial settings.

Physicochemical properties Melting point Formulation

Application Scenarios for Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate


Lead Compound for Anti-Leukemia Drug Discovery

Given its demonstrated anti-proliferative activity (CC50 = 23.5 µM) and selective cytotoxicity towards HL-60 leukemic cells over non-cancerous Vero cells (CC50 = 87.0 µM) [1], this compound is an ideal candidate for early-stage hit-to-lead campaigns focused on developing novel therapeutics for acute promyelocytic leukemia. The well-defined mechanism of action—induction of apoptosis via caspase-3 activation and increased sub-G1 population [1]—provides a solid foundation for SAR studies and target validation.

Chemical Probe for Studying Apoptotic Pathways

The compound's robust and quantifiable induction of apoptosis, as evidenced by a 140-fold increase in caspase-3 activity at 50 µM [1], makes it a valuable chemical probe for researchers investigating intrinsic apoptotic pathways, mitochondrial membrane potential disruption, and the interplay between reactive oxygen species (ROS) and intracellular calcium signaling in cell death.

Synthetic Intermediate for Furoquinolone Library Synthesis

This compound is explicitly identified as a synthesized intermediate of furoquinolone [1]. Researchers and chemical manufacturers focused on generating diverse furoquinolone-based compound libraries can utilize this 4,5-dihydrofuran-3-carboxylate core as a versatile building block, enabling the exploration of a broad range of furoquinolone derivatives with varied biological activities, including antimicrobial and anti-inflammatory properties [1].

Reference Standard for Analytical Method Development

The distinct and well-characterized physicochemical properties of this compound, including its specific melting point of 118-120 °C [2], allow it to serve as a reliable reference standard for developing and validating analytical methods, such as HPLC purity assays or calibration curves, particularly in workflows involving the synthesis and quality control of furoquinolone intermediates and related heterocyclic compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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